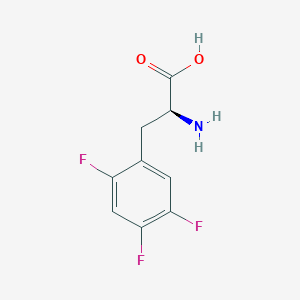

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

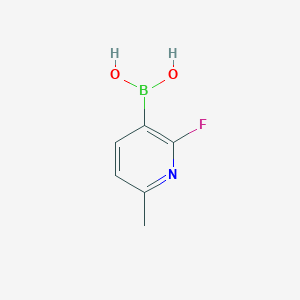

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is a compound that belongs to the class of alpha-amino acids, which are key building blocks in the synthesis of peptides and proteins. The presence of a trifluorophenyl group in the molecule suggests that it may have unique electronic and steric properties that could be beneficial in medicinal chemistry and material science applications.

Synthesis Analysis

The synthesis of related alpha-trifluoromethylated alpha-amino acids has been achieved through a stereoselective approach. The stereoconfiguration of the amino acid precursors can be controlled by the choice of solvent used in the reaction. For instance, the optically active (S)-2-amino-2-phenyl-1,1,1-trifluoropropanoic acid was successfully synthesized using this method, which could be analogous to the synthesis of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid, they do provide insights into the structural analysis of similar compounds. For example, the crystal structure of a related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, was determined, showing that the indole ring is essentially planar and the crystal structure is stabilized by hydrogen bonds . This information can be extrapolated to suggest that the trifluorophenyl group in (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid may also contribute to the stabilization of its molecular structure through similar interactions.

Chemical Reactions Analysis

The chemical reactivity of amino acids with heteroaryl groups, such as furan or thiophene nuclei, has been explored. These amino acids were synthesized and further transformed into related compounds through reduction and N-formylation reactions . Although the specific reactions of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid are not detailed, the methodologies applied to similar structures could potentially be adapted for its chemical modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid can be inferred from its structural analogs. For instance, the introduction of fluorine atoms in amino acids, as seen in the synthesis of perfluoro-tert-butyl 4-hydroxyproline, significantly affects their conformational preferences and can enhance detection sensitivity in 19F NMR applications . This suggests that the trifluorophenyl group in (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid may also impart distinct physical and chemical properties, such as increased lipophilicity and potential for use in fluorine-based NMR studies.

科学的研究の応用

Role in Peptide Synthesis

"(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid" is pivotal in the study and synthesis of peptides, including its incorporation into peptides through peptide bonds. The incorporation of spin label probes like TOAC, which shares structural similarities with the subject compound, into peptides via peptide bonds has been instrumental for analyzing peptide backbone dynamics and secondary structures. Studies utilizing EPR spectroscopy, among other techniques, highlight its utility in elucidating the molecular mechanisms underlying peptide function and structure (Schreier et al., 2012).

Applications in Biomedical Sciences

The compound's derivatives are utilized in the synthesis of various bioactive molecules and pharmaceuticals, demonstrating its versatility and importance in drug development processes. For instance, levulinic acid, a derivative, is recognized as a key building block chemical from biomass, showcasing potential in cancer treatment, medical materials, and various medical fields. Its unique functional groups facilitate the synthesis of cost-effective and cleaner reaction processes in drug development (Zhang et al., 2021).

Safety And Hazards

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

特性

IUPAC Name |

(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJFYJHCOWRRLR-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376129 |

Source

|

| Record name | 2,4,5-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid | |

CAS RN |

749847-57-2 |

Source

|

| Record name | 2,4,5-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)